3-Aminoisoxazole-4-carboxamide

Regioselective synthesis Process chemistry Isoxazole cyclization

3-Aminoisoxazole-4-carboxamide (CAS 207913-21-1) is a heterocyclic building block composed of an isoxazole ring bearing an amino group at position 3 and a carboxamide moiety at position 4, with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.10 g/mol. Commercial specifications for research-grade material typically cite a purity of 97%.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
Cat. No. B12885250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoxazole-4-carboxamide
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1=C(C(=NO1)N)C(=O)N
InChIInChI=1S/C4H5N3O2/c5-3-2(4(6)8)1-9-7-3/h1H,(H2,5,7)(H2,6,8)
InChIKeyBZWHYMFUCGZICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoxazole-4-Carboxamide (CAS 207913-21-1): Procurement-Relevant Chemical Identity and Core Properties


3-Aminoisoxazole-4-carboxamide (CAS 207913-21-1) is a heterocyclic building block composed of an isoxazole ring bearing an amino group at position 3 and a carboxamide moiety at position 4, with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.10 g/mol . Commercial specifications for research-grade material typically cite a purity of 97% . The compound serves as a key intermediate and pharmacophoric scaffold in medicinal chemistry, particularly for kinase inhibitor programs and prebiotic chemistry research [1][2]. Its planar structure supports π-π stacking interactions, while the dual amino and carboxamide hydrogen-bonding functionalities enable diverse intermolecular recognition, distinguishing it from simpler isoxazole analogs that lack these paired donor/acceptor motifs.

Why Generic Substitution Fails for 3-Aminoisoxazole-4-Carboxamide: Regioisomeric and Scaffold-Level Differentiation Risks


Substituting 3-aminoisoxazole-4-carboxamide with a close analog such as the 5-amino regioisomer (5-aminoisoxazole-4-carboxamide) or a differently positioned carboxamide scaffold (e.g., isoxazole-3-carboxamide) introduces quantifiable divergence in synthetic accessibility, metabolic fate, and functional selectivity that cannot be assumed equivalent. The synthetic regioselectivity problem is well-documented: conventional isoxazole syntheses co-produce 5-aminoisoxazoles as major byproducts, with only a patented iminium salt–hydroxylamine route achieving 3-amino selectivity at ~95% yield while limiting the 5-amino isomer to 3–4% [1]. At the functional level, 3-aminoisoxazoles and 5-aminoisoxazoles exhibit orthogonal prebiotic reactivity—the 3-amino isomer rearranges exclusively to cytidine, whereas the 5-amino isomer produces uridine, demonstrating that the amino position alone dictates fundamentally different chemical outcomes [2]. Furthermore, the 4-carboxamide scaffold engages a distinct metabolic pathway (N–O bond cleavage) compared to the 3-carboxamide scaffold (peptide bond cleavage), a difference that directly impacts hepatotoxicity risk profiles [3]. These three dimensions—synthetic accessibility, regiospecific reactivity, and scaffold-dependent metabolism—converge to make generic substitution scientifically unjustified without explicit head-to-head validation data.

Quantitative Evidence Guide: Where 3-Aminoisoxazole-4-Carboxamide Demonstrates Verifiable Differentiation from Analogs


Synthetic Regioselectivity: 3-Amino vs. 5-Amino Isomer Formation Under Optimized Conditions

The patented iminium salt–hydroxylamine process for 3-aminoisoxazole production achieves a 3-amino:5-amino regioisomer ratio of approximately 96:4, directly contrasting with prior art methods that produce 5-aminoisoxazoles as the predominant products. The process yields 3-aminoisoxazoles in overall yields up to 95%, with 5-amino isomer formation limited to only 3–4% [1]. This represents a critical procurement consideration, as material sourced from non-optimized synthetic routes may contain substantial regioisomeric contamination that is analytically indistinguishable by simple chromatographic methods yet functionally divergent.

Regioselective synthesis Process chemistry Isoxazole cyclization

Prebiotic Chemical Fate: 3-Aminoisoxazole → Cytidine vs. 5-Aminoisoxazole → Uridine

In a unified prebiotic synthesis study, 3-aminoisoxazoles (IO3) were demonstrated to rearrange selectively and exclusively to the ribonucleoside cytidine (C), whereas the constitutional isomer 5-aminoisoxazole (IO5) undergoes the same reaction manifold to yield uridine (U) [1]. The stereochemical outcome is further controlled by neighboring base configuration: when embedded in β-configured RNA, IO5 reacts with high selectivity to give exclusively the β-configured U RNA base via anomeric control [1]. This nucleobase-level divergence is an intrinsic property of the amino group position and cannot be achieved with the 5-amino isomer or other isoxazole regioisomers.

Prebiotic chemistry Origin of life Nucleoside synthesis Proto-RNA

Anion Sensing: Selective Fluoride Detection by 3-Aminoisoxazole-4-Carboxamide-Derived Chemosensors

The chemosensor AIC (3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide), which retains the 3-aminoisoxazole-4-carboxamide core, exhibits unique selectivity for fluoride anion (F⁻) over chloride (Cl⁻), bromide (Br⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻) in acetonitrile [1]. DFT calculations at the B3LYP/6-31+G(d,p) and CAM-B3LYP levels demonstrate that this selectivity arises from the ability of F⁻ to deprotonate the pyrrole-NH moiety of AIC, generating a red-shift in UV-vis absorption and a Stokes shift in fluorescence emission—a mechanism not operative with the other tested anions [1]. The study confirms that all substituted AIC derivatives, except for the benzo[d]thieno[3,2-b]thiophene-fused variant, are expected to function as fluoride-selective chemosensors in both UV-vis and fluorescence modalities [1].

Fluoride chemosensor Anion recognition DFT Fluorescence sensing

Scaffold-Level Metabolic Fate: Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide in the Leflunomide System

A systematic comparison of the 5-methylisoxazole-4-carboxamide scaffold (leflunomide-type) and the 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) revealed that the position of the carboxamide group fundamentally determines metabolic cleavage pathway and toxicity profile [1]. The 4-carboxamide scaffold undergoes N–O bond cleavage upon metabolism to generate the active metabolite teriflunomide, a mechanism associated with potential liver toxicity and teratogenicity concerns. In contrast, the 3-carboxamide scaffold (UTL-5b) avoids N–O bond scission; instead, the peptide bond is cleaved, generating metabolites that do not inhibit dihydroorotate dehydrogenase (DHODH) in vitro. Critically, UTL-5b and all UTL-5 compounds demonstrated lower acute toxicity than leflunomide/teriflunomide, with the scaffold switch converting potential liver toxicity into a liver-protective effect [1].

Drug metabolism Scaffold optimization Hepatotoxicity Leflunomide

Physicochemical Profile: 3-Aminoisoxazole-4-Carboxamide vs. 5-Aminoisoxazole-4-Carboxamide Regioisomer

3-Aminoisoxazole-4-carboxamide (CAS 207913-21-1; molecular weight 127.10 g/mol; molecular formula C₄H₅N₃O₂) and its regioisomer 5-aminoisoxazole-4-carboxamide (CAS 95298-76-3) share identical molecular formula and mass but differ in the position of the amino substituent on the isoxazole ring, resulting in distinct SMILES notations: C1=C(C(=NO1)N)C(=O)N for the 3-amino isomer versus C1=NOC(=C1C(=O)N)N for the 5-amino isomer . The 3-amino isomer features a computed density of 1.471 g/cm³, a boiling point of 368.3°C (calculated), and a flash point of 176.5°C (calculated) . These regioisomers, while isobaric, are not analytically interchangeable—their chromatographic retention behavior and spectroscopic signatures differ, necessitating careful identity verification in procurement workflows.

Physicochemical properties Regioisomer differentiation Quality control

Highest-Confidence Application Scenarios for 3-Aminoisoxazole-4-Carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: 3-Amino-4-Carboxamide as a Privileged Pharmacophoric Scaffold

The 3-aminoisoxazole-4-carboxamide scaffold is explicitly claimed in patent literature (EP1435948A1) as a core structure for aminoisoxazole-based kinase inhibitors targeting disregulated protein kinases in cancer, inflammatory, and neurodegenerative indications [1]. The scaffold-level evidence (Section 3, Evidence Item 4) demonstrates that the 4-carboxamide position dictates a distinct metabolic cleavage pathway (N–O bond scission) that, when properly leveraged, can generate active metabolites analogous to the established DHODH inhibitor teriflunomide [2]. For medicinal chemistry teams building kinase-focused compound libraries, this scaffold offers a therapeutically validated metabolic fate that the 3-carboxamide regioisomer cannot replicate. Procurement of CAS 207913-21-1 with verified regioisomeric purity (≤4% 5-amino isomer, per Evidence Item 1) ensures that downstream structure–activity relationship (SAR) studies are not confounded by regioisomeric contamination.

Prebiotic Chemistry and Origin-of-Life Research: Cytidine-Specific Nucleoside Precursor

3-Aminoisoxazole-4-carboxamide and its simpler 3-aminoisoxazole analogs serve as irreplaceable precursors in prebiotic nucleoside synthesis, selectively delivering the pyrimidine nucleoside cytidine upon reaction with ribo-oxazoline intermediates under prebiotically plausible conditions (Section 3, Evidence Item 2) [3]. The constitutional isomer 5-aminoisoxazole yields uridine instead—a functionally non-interchangeable outcome for researchers investigating the chemical origins of the RNA genetic alphabet. For laboratories engaged in systems chemistry or proto-RNA studies, the regiospecificity of this transformation (C vs. U) makes procurement of the 3-amino isomer a strict experimental requirement; no alternative isoxazole regioisomer can substitute.

Fluoride-Selective Chemosensor Development: Exploiting the 3-Aminoisoxazole-4-Carboxamide Deprotonation Mechanism

Derivatives of 3-aminoisoxazole-4-carboxamide, particularly AIC (3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide), have been experimentally and computationally validated as fluoride-selective chemosensors operating via a pyrrole-NH deprotonation mechanism that produces dual-mode UV-vis and fluorescence responses (Section 3, Evidence Item 3) [4]. The selectivity for F⁻ over Cl⁻, Br⁻, AcO⁻, and H₂PO₄⁻ is mechanistically unique to this scaffold. For analytical chemistry and sensor development groups, the 3-aminoisoxazole-4-carboxamide core provides a starting material for constructing anion sensors with built-in fluoride discrimination—a capability not demonstrated for the 5-amino or 3-carboxamide regioisomeric scaffolds.

Anti-Inflammatory Drug Discovery: Scaffold-Aware Optimization of Isoxazole-4-Carboxamide-Based DHODH Modulators

The metabolic comparison between isoxazole-4-carboxamide and isoxazole-3-carboxamide scaffolds (Section 3, Evidence Item 4) provides a data-driven rationale for selecting the 4-carboxamide architecture in anti-inflammatory programs that target DHODH or seek teriflunomide-like pharmacology [2]. The 4-carboxamide scaffold's N–O bond cleavage pathway is the mechanistic basis for teriflunomide's FDA-approved activity in multiple sclerosis. Conversely, programs aiming to avoid DHODH-related hepatotoxicity should consider the evidence that the 3-carboxamide scaffold circumvents N–O cleavage [2]. For procurement decisions, this evidence establishes that the 4-carboxamide regiochemistry is not a trivial structural variation—it is the metabolic decision point between two distinct pharmacological and toxicological profiles.

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